
1,2-Dithiolan-3-one, 4,5-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dithiolan-3-one, 4,5-dichloro- is a heterocyclic compound with a five-membered ring structure containing sulfur and chlorine atomsIts molecular formula is C3H2Cl2OS2, and it has a molecular weight of 187.07 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dithiolan-3-one, 4,5-dichloro- can be synthesized through the reaction of 1,2-ethanedithiol with carbonyl compounds in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a cyclic thioacetal intermediate, which is then oxidized to yield the desired compound . The reaction conditions often include mild temperatures and the use of solvents such as petroleum ether or dichloromethane.
Industrial Production Methods
Industrial production of 1,2-Dithiolan-3-one, 4,5-dichloro- involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness in industrial settings .
化学反応の分析
Types of Reactions
1,2-Dithiolan-3-one, 4,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Dithiolan-3-one, 4,5-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2-Dithiolan-3-one, 4,5-dichloro- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in its biological effects . Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in cells .
類似化合物との比較
Similar Compounds
1,2-Dithiolane: A similar compound with a five-membered ring structure containing sulfur atoms.
1,3-Dithiolane: An isomer of 1,2-Dithiolane with different chemical properties.
4,5-Dichloro-1,3-dioxolan-2-one: Another compound with a similar ring structure but containing oxygen atoms instead of sulfur.
Uniqueness
1,2-Dithiolan-3-one, 4,5-dichloro- is unique due to its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
特性
CAS番号 |
138569-63-8 |
|---|---|
分子式 |
C3H2Cl2OS2 |
分子量 |
189.1 g/mol |
IUPAC名 |
4,5-dichlorodithiolan-3-one |
InChI |
InChI=1S/C3H2Cl2OS2/c4-1-2(5)7-8-3(1)6/h1-2H |
InChIキー |
YMVICGPFTOKTIL-UHFFFAOYSA-N |
正規SMILES |
C1(C(SSC1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


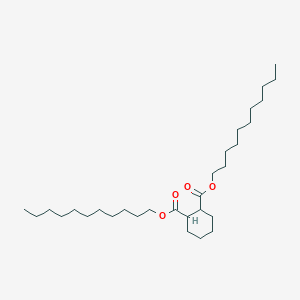

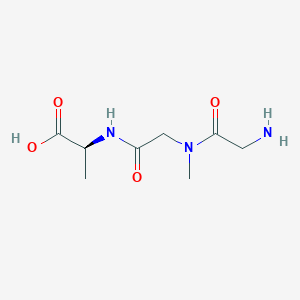
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
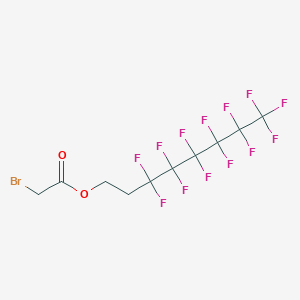

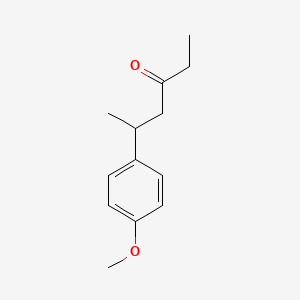
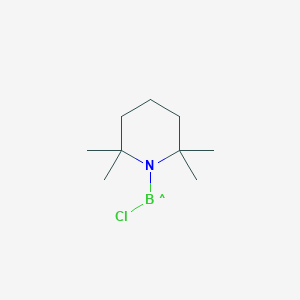
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)

